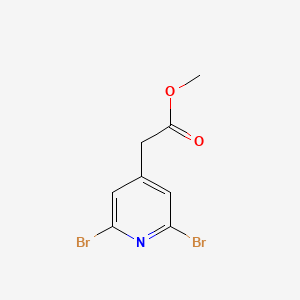
Methyl 2,6-dibromopyridine-4-acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactivity and Transformation Studies
Reactivity with Dimethyl Sulphate : Methyl 2,6-dibromopyridine-4-acetate, when reacted with dimethyl sulphate, yields 1-methyl-2,6-dibromopyridinium methosulphate, indicating its reactivity and potential for creating novel compounds (Wibaut, Speekman, & Wagtendonk, 1939).
Formation of 2-Hydroxy-6-bromopyridine : The compound is involved in forming 2-hydroxy-6-bromopyridine, showcasing its usefulness in synthesizing derivatives of pyridine, which are significant in various chemical processes (Wibaut, Haayman, & Dijk, 2010).
Role in Synthesis of Dideoxy-β-l-talopyranoside : It contributes to the synthesis of methyl 2,6-dideoxy-2-fluoro-β-l-talopyranoside, demonstrating its role in creating complex molecules with potential pharmaceutical applications (Deal & Horton, 1999).
Chemical Modification and Catalysis
Selective Palladium-catalysed Arylation : The compound is used in selective palladium-catalysed arylation, employing N-heterocyclic carbene ligands. This process is significant for organic and medicinal chemists due to the high yields and variety of substitutions achievable (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).
Formation of Bifunctional Chelate Intermediates : It aids in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays, showing its application in advanced biochemical techniques (Zhang, 2007).
Advanced Material Synthesis
Creation of Polyorganometallic Heterocycles : Methyl 2,6-dibromopyridine-4-acetate is essential in forming polyorganometallic heterocycles like 2,6-dilithiopyridine, which are crucial in advanced material sciences (Newkome & Roper, 1980).
Ligand Synthesis for Metal Complexes : It's used in the synthesis of new dipyridinylamine and dipyridinylmethane ligands, further enhancing our understanding and capabilities in coordination chemistry, particularly with Mg(II) and Zn(II) (Zheng et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(2,6-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSQFSIKWHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromopyridine-4-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















